molecular formula C20H15FN4O3S B2422797 2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1021208-81-0

2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2422797
CAS No.: 1021208-81-0
M. Wt: 410.42
InChI Key: LMIIPPTXQRXYQD-UHFFFAOYSA-N
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Description

2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
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Biological Activity

The compound 2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that incorporates several pharmacologically significant moieties, including oxadiazole and pyrimidine rings. These structural features are associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented structurally as follows:

C17H16FN5O3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_5\text{O}_3\text{S}

This molecular formula indicates the presence of fluorine, nitrogen, oxygen, and sulfur, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole ring have been linked to antibacterial and antifungal activities due to their ability to inhibit key bacterial enzymes and disrupt cellular processes. In particular, studies have demonstrated that similar oxadiazole derivatives can effectively combat pathogens such as E. coli and S. aureus .

CompoundActivityTarget Organism
1AntibacterialE. coli, S. aureus
2AntifungalC. albicans

Anticancer Properties

The biological activity of this compound extends to anticancer effects. The pyrimidine component is known for its role in various antitumor agents. Studies indicate that compounds featuring the pyrimidine ring can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The incorporation of the methoxy group has been shown to enhance these effects by improving solubility and bioavailability.

Inhibition of Enzymatic Activity

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For example, it may exhibit inhibitory effects on alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxadiazole and pyrimidine rings can significantly alter its potency and selectivity against various biological targets.

Key Findings:

  • Substitution at position 5 of the oxadiazole ring enhances antibacterial activity.
  • The presence of a methoxy group at position 4 of the phenyl ring increases lipophilicity, improving cellular uptake.

Case Studies

Several studies have explored the biological profile of compounds similar to This compound :

  • Antibacterial Efficacy : A study evaluated a series of oxadiazole derivatives against common bacterial strains and found significant inhibition rates correlating with specific structural features .
  • Anticancer Activity : Another investigation focused on pyrimidine derivatives showed promising results in inhibiting breast cancer cell lines (MCF-7) with IC50 values indicating strong cytotoxicity .

Properties

IUPAC Name

2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-27-13-8-6-12(7-9-13)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)14-4-2-3-5-15(14)21/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIIPPTXQRXYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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